molecular formula C8H10N2O2 B1284035 Ethyl 2-methylpyrimidine-5-carboxylate CAS No. 2134-38-5

Ethyl 2-methylpyrimidine-5-carboxylate

Cat. No. B1284035
CAS RN: 2134-38-5
M. Wt: 166.18 g/mol
InChI Key: OTCUHRIIVIPBID-UHFFFAOYSA-N
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Patent
US07666873B2

Procedure details

In 30 ml of ethanol and 20 ml of a 1M sodium hydroxide aqueous solution, 2.9 g of ethyl 2-methylpyrimidine-5-carboxylate was stirred for 2 hours. The solvent was removed by evaporation and an appropriate amount of water and diethyl ether were added thereto, followed by liquid-separating operation. The resulting aqueous layer was made weakly acidic with a 1M hydrochloric acid aqueous solution and then the resulting crystals were collected by filtration, washed with water, and then dried to obtain 1.9 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[N:9]=[CH:8][C:7]([C:10]([O:12]CC)=[O:11])=[CH:6][N:5]=1>C(O)C>[CH3:3][C:4]1[N:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.9 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
an appropriate amount of water and diethyl ether were added
CUSTOM
Type
CUSTOM
Details
by liquid-separating operation
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.